molecular formula C19H21ClFN5O2 B1671139 TD3Ssc2vdf CAS No. 494861-87-9

TD3Ssc2vdf

Cat. No. B1671139
Key on ui cas rn: 494861-87-9
M. Wt: 405.9 g/mol
InChI Key: BQNLTXZVZWVEDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07183283B2

Procedure details

1.9 g (8.6 millimoles) of 4-chloro-5-(2-choroethylamino)-2-methyl-2H-pyridazine-3-one, 40 ml of acetonitrile, 2.07 g (9.4 millimoles) of 6-fluoro-3-piperidine-4-yl-1,2-benzisoxazole, 2.36 g of potassium carbonate and 0.17 g potassium iodide are admixed. The reaction mixture is heated to boiling for 24 hours, filtered over a magnesium sulfate containing carbon bed and the organic phase is evaporated. The crude product is dissolved in ethyl acetate, washed with water, the organic phase is dried over magnesium sulfate, filtered and evaporated. The crude product is recrystallized from ethyl acetate. Thus 2.8 g of the desired compound are obtained, yield 80.5%. Mp.: 145–147° C.
Name
4-chloro-5-(2-choroethylamino)-2-methyl-2H-pyridazine-3-one
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step Two
Quantity
2.36 g
Type
reactant
Reaction Step Three
Quantity
0.17 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
80.5%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](=[O:13])[N:4]([CH3:12])[N:5]=[CH:6][C:7]=1[NH:8][CH2:9][CH2:10]Cl.[F:14][C:15]1[CH:29]=[CH:28][C:18]2[C:19]([CH:22]3[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]3)=[N:20][O:21][C:17]=2[CH:16]=1.C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>C(#N)C>[F:14][C:15]1[CH:29]=[CH:28][C:18]2[C:19]([CH:22]3[CH2:23][CH2:24][N:25]([CH2:10][CH2:9][NH:8][C:7]4[CH:6]=[N:5][N:4]([CH3:12])[C:3](=[O:13])[C:2]=4[Cl:1])[CH2:26][CH2:27]3)=[N:20][O:21][C:17]=2[CH:16]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
4-chloro-5-(2-choroethylamino)-2-methyl-2H-pyridazine-3-one
Quantity
1.9 g
Type
reactant
Smiles
ClC=1C(N(N=CC1NCCCl)C)=O
Step Two
Name
Quantity
2.07 g
Type
reactant
Smiles
FC1=CC2=C(C(=NO2)C2CCNCC2)C=C1
Step Three
Name
Quantity
2.36 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0.17 g
Type
reactant
Smiles
[I-].[K+]
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
FILTRATION
Type
FILTRATION
Details
filtered over a magnesium sulfate
ADDITION
Type
ADDITION
Details
containing carbon bed
CUSTOM
Type
CUSTOM
Details
the organic phase is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The crude product is dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product is recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC1=CC2=C(C(=NO2)C2CCN(CC2)CCNC2=C(C(N(N=C2)C)=O)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 80.5%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.